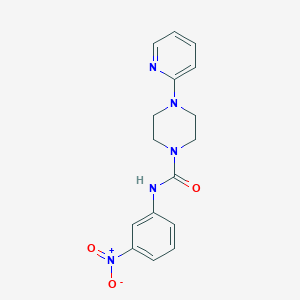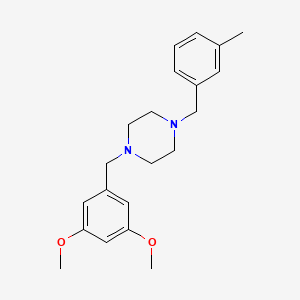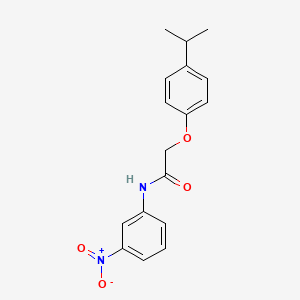![molecular formula C17H20N2O3S B5872677 N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5872677.png)
N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as DMSG, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of sulfonylurea compounds and has been studied extensively for its potential pharmacological applications.
Mécanisme D'action
The mechanism of action of N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves the activation of ATP-sensitive potassium channels in various tissues. This leads to the inhibition of calcium influx and subsequent reduction in insulin secretion from pancreatic beta cells. It also affects the activity of potassium channels in neurons, leading to the modulation of neuronal excitability and the prevention of seizures.
Biochemical and Physiological Effects:
N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to increase insulin sensitivity and glucose uptake in skeletal muscle cells. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in lab experiments include its high purity, stability, and well-characterized pharmacological properties. It is also readily available and can be synthesized in large quantities. However, its limitations include its potential toxicity and the need for careful handling and storage. Its effects may also vary depending on the animal model used and the route of administration.
Orientations Futures
There are several future directions for the study of N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One potential area of research is the development of novel sulfonylurea compounds with improved pharmacological properties. Another direction is the investigation of its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, its effects on other tissues and organs, such as the heart and liver, could be explored. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide.
Méthodes De Synthèse
The synthesis of N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves the reaction of 2,3-dimethylaniline and 4-methylbenzenesulfonyl chloride in the presence of a base, followed by the addition of glycine to form the final product. The reaction conditions and purification methods have been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been studied for its potential use as a therapeutic agent for various medical conditions. It has been shown to have antidiabetic, anticonvulsant, and neuroprotective effects in animal models. Its ability to modulate the activity of ATP-sensitive potassium channels in pancreatic beta cells has been investigated for the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-7-9-15(10-8-12)23(21,22)19(11-17(18)20)16-6-4-5-13(2)14(16)3/h4-10H,11H2,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAPXQMTCOFSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5872612.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5872613.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide](/img/structure/B5872629.png)
![3-[(4-nitrobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5872633.png)


![N-benzyl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5872657.png)


![3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5872690.png)


